molecular formula C20H17N7O2S B2756511 N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894057-87-5

N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2756511
CAS No.: 894057-87-5
M. Wt: 419.46
InChI Key: DWOHJFATHOLETH-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes an acetamidophenyl group, a pyridinyl group, and a triazolopyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridazinyl derivatives and acetamidophenyl-containing molecules. Examples include:

Uniqueness

N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Acetamidophenyl group : Contributes to the compound's interaction with biological targets.
  • Triazolo-pyridazin moiety : Known for various pharmacological activities, including antimicrobial and anticancer effects.
  • Thioether linkage : May enhance the bioactivity through improved solubility and stability.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. The following sections summarize these findings.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of 1,2,4-triazoles possess activity against a range of bacteria including Staphylococcus aureus and Escherichia coli .
  • The specific compound has demonstrated moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The thiazole and triazole derivatives are recognized for their anticancer potential:

  • Studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer .
  • The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

Compounds with similar structural frameworks have been associated with anti-inflammatory activity:

  • Research suggests that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • The anti-inflammatory properties may be beneficial in treating conditions such as arthritis and cardiovascular diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Substituents on the aromatic ring influence the potency and selectivity of the compound against specific biological targets.
  • Variations in the triazole and pyridazine structures can lead to enhanced efficacy or reduced toxicity.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains .
  • Cytotoxicity Assessment : Another study reported that a related thiazole derivative showed IC50 values below 10 µM against several cancer cell lines, indicating strong cytotoxic potential .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2S/c1-13(28)22-15-5-2-6-16(10-15)23-19(29)12-30-20-25-24-18-8-7-17(26-27(18)20)14-4-3-9-21-11-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOHJFATHOLETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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